molecular formula C13H7N7O5S B14942544 (3E)-3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one

(3E)-3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one

Cat. No.: B14942544
M. Wt: 373.31 g/mol
InChI Key: FDVRTYXTQYJBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3E)-3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including an oxadiazole ring, a thiazolidinone ring, and a nitro group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and thiazolidinone intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include amines, nitriles, and various oxidizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and employing continuous flow reactors to enhance efficiency and consistency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one: undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as reduced amines, substituted thiazolidinones, and modified oxadiazoles.

Scientific Research Applications

(3E)-3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one: can be compared to other compounds with similar functional groups, such as:

Uniqueness

The uniqueness of This compound lies in its combination of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H7N7O5S

Molecular Weight

373.31 g/mol

IUPAC Name

3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-4-hydroxy-2-imino-1,3-thiazol-5-yl]-5-nitroindol-2-one

InChI

InChI=1S/C13H7N7O5S/c14-9-10(18-25-17-9)19-12(22)8(26-13(19)15)7-5-3-4(20(23)24)1-2-6(5)16-11(7)21/h1-3,15,22H,(H2,14,17)

InChI Key

FDVRTYXTQYJBIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C(=C2C=C1[N+](=O)[O-])C3=C(N(C(=N)S3)C4=NON=C4N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.